mPEG16-Br

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

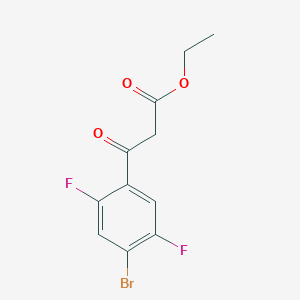

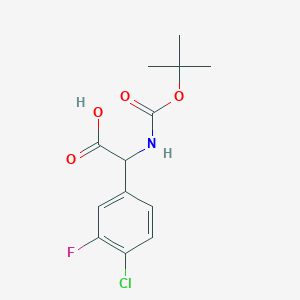

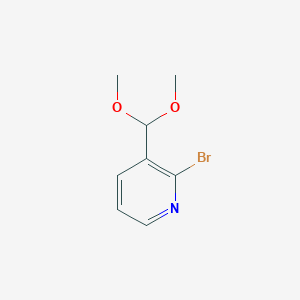

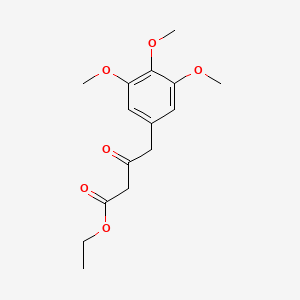

MPEG16-Br is a type of polyethylene glycol (PEG) with a bromine functional group. It is a white solid or colorless liquid . It has a molecular formula of C33H67O16Br and a molecular weight of 799.78 .

Synthesis Analysis

MPEG16-Br is a polyethylene glycol (PEG)-based PROTAC linker. It can be used in the synthesis of a series of PROTACs . PROTACs are molecules that target proteins for degradation .Molecular Structure Analysis

The IUPAC name for mPEG16-Br is 1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane .Chemical Reactions Analysis

MPEG16-Br is used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Physical And Chemical Properties Analysis

MPEG16-Br is a white solid or colorless liquid . It has a molecular formula of C33H67O16Br and a molecular weight of 799.78 . More detailed physical and chemical properties are not specified in the available resources.科学研究应用

PEGylation Reagents

mPEG16-Br is used as a PEGylation reagent . PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .

Drug Delivery Systems

mPEG16-Br is extensively used in the creation of drug delivery systems . Block copolymer micelles, which can be formed by mPEG16-Br, are used as drug controlled release carriers . These micelles can improve the solubility of hydrophobic drugs and modulate their pharmacokinetics .

Thermosensitive Drug Delivery

The block copolymer micelles formed by mPEG16-Br show thermo-induced micellization behavior . This means that they can respond to changes in temperature, making them particularly useful for targeted drug delivery in areas of the body with a higher temperature, such as tumor cells .

Controlled Drug Release

mPEG16-Br based micelles exhibit controlled and targeted drug release behavior . This means that the rate at which the drug is released from the micelle can be controlled, allowing for a more effective and efficient treatment .

Synthesis of Novel Block Copolymers

mPEG16-Br is used in the synthesis of novel block copolymers . These copolymers have a wide range of applications, including the creation of new materials with unique properties .

Preparation of Functional Nanoparticles

mPEG16-Br is used in the preparation of functional nanoparticles . These nanoparticles can be used in a variety of applications, including drug delivery and imaging .

作用机制

Target of Action

mPEG16-Br, also known as m-PEG16-Br, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of mPEG16-Br are proteins, peptides, and particles . These targets play a crucial role in various biological processes, and their modification can lead to significant changes in their function.

Mode of Action

mPEG16-Br interacts with its targets through a process known as PEGylation . This involves the covalent attachment of PEG to the target molecules, which can alter their properties and behavior. The resulting changes can include increased stability, improved solubility, and reduced immunogenicity .

Biochemical Pathways

The exact biochemical pathways affected by mPEG16-Br depend on the specific targets that it modifies. Given its role as a protac linker, it is likely involved in the ubiquitin-proteasome system . This system is responsible for protein degradation, and PROTACs work by recruiting E3 ubiquitin ligases to tag unwanted proteins for destruction.

Pharmacokinetics

Pegylation, the process in which mpeg16-br is involved, is known to improve the pharmacokinetic properties of drugs . It can increase their stability and solubility, extend their half-life, and enhance their bioavailability .

Result of Action

The molecular and cellular effects of mPEG16-Br’s action are primarily related to its role in PROTACs. By linking target proteins to E3 ubiquitin ligases, mPEG16-Br can facilitate the degradation of these proteins . This can lead to the downregulation of their activity and potentially the amelioration of diseases associated with their overexpression or abnormal function.

Action Environment

The action, efficacy, and stability of mPEG16-Br can be influenced by various environmental factors. For instance, the efficiency of PEGylation can be affected by the pH, temperature, and ionic strength of the solution . Additionally, the storage conditions of mPEG16-Br can impact its stability, with recommendations for storage in an inert gas environment below -20℃ .

属性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVEZBERBDFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H67BrO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mPEG16-Br | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)

![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)